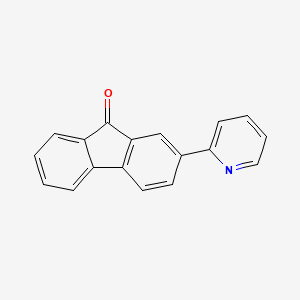![molecular formula C12H14N6O B12518115 (Piperazin-1-yl)[4-(2H-tetrazol-5-yl)phenyl]methanone CAS No. 651769-44-7](/img/structure/B12518115.png)
(Piperazin-1-yl)[4-(2H-tetrazol-5-yl)phenyl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Piperazin-1-yl)[4-(2H-tetrazol-5-yl)phenyl]methanone is a chemical compound with the molecular formula C₁₂H₁₄N₆O It is characterized by the presence of a piperazine ring and a tetrazole ring attached to a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Piperazin-1-yl)[4-(2H-tetrazol-5-yl)phenyl]methanone typically involves the reaction of piperazine with 4-(2H-tetrazol-5-yl)benzoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
化学反応の分析
Types of Reactions
(Piperazin-1-yl)[4-(2H-tetrazol-5-yl)phenyl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the structure.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
科学的研究の応用
(Piperazin-1-yl)[4-(2H-tetrazol-5-yl)phenyl]methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of (Piperazin-1-yl)[4-(2H-tetrazol-5-yl)phenyl]methanone involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, while the tetrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
(Piperazin-1-yl)[4-(2H-tetrazol-5-yl)phenyl]methanol: Similar structure but with a hydroxyl group instead of a carbonyl group.
(Piperazin-1-yl)[4-(2H-tetrazol-5-yl)phenyl]ethanone: Similar structure but with an ethyl group instead of a methanone group.
Uniqueness
(Piperazin-1-yl)[4-(2H-tetrazol-5-yl)phenyl]methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both piperazine and tetrazole rings allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .
特性
CAS番号 |
651769-44-7 |
|---|---|
分子式 |
C12H14N6O |
分子量 |
258.28 g/mol |
IUPAC名 |
piperazin-1-yl-[4-(2H-tetrazol-5-yl)phenyl]methanone |
InChI |
InChI=1S/C12H14N6O/c19-12(18-7-5-13-6-8-18)10-3-1-9(2-4-10)11-14-16-17-15-11/h1-4,13H,5-8H2,(H,14,15,16,17) |
InChIキー |
GDPDUFQDEWMHJW-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)C(=O)C2=CC=C(C=C2)C3=NNN=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


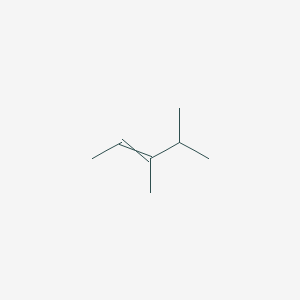
![N-[3-(Hydroxyimino)propyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12518033.png)
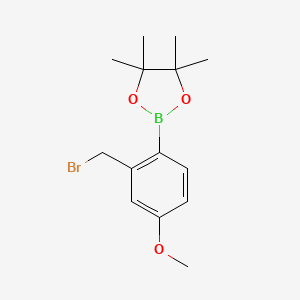
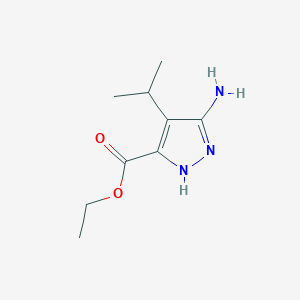
![4-[(E)-(Quinolin-2-yl)diazenyl]benzene-1,3-diamine](/img/structure/B12518059.png)
![Acetic acid, [4-[(acetylthio)phenylmethyl]phenoxy]-](/img/structure/B12518061.png)
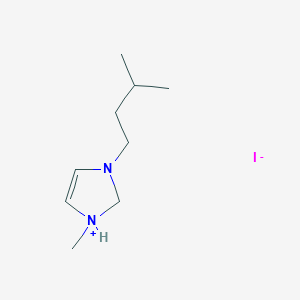
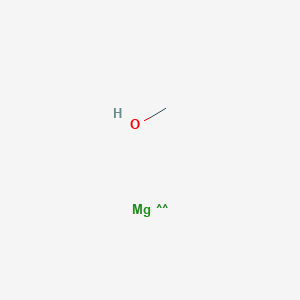
![Dimethyl 5-[(but-2-en-1-yl)oxy]benzene-1,3-dicarboxylatato](/img/structure/B12518075.png)
![3-[2-(4-Methoxyphenyl)hydrazinylidene]cinnolin-4(3H)-one](/img/structure/B12518081.png)
![(E)-3-(6-bromopyridin-2-yl)-2-cyano-N-[(1S)-1-phenylethyl]prop-2-enamide](/img/structure/B12518092.png)
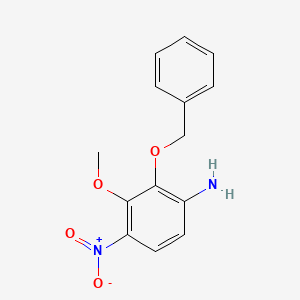
![N-[2-(Propan-2-yl)phenyl]-4-(2H-tetrazol-5-yl)benzamide](/img/structure/B12518097.png)
